molecular formula C10H13N3O B14854707 2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde

2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde

Cat. No.: B14854707
M. Wt: 191.23 g/mol
InChI Key: CVWSXJLCNRLRRM-UHFFFAOYSA-N
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Description

2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde typically involves the reaction of piperidine with pyrimidine-4-carbaldehyde under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyrimidine-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is unique due to its combination of a piperidine and pyrimidine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile functionalization and interaction with a wide range of biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-piperidin-1-ylpyrimidine-4-carbaldehyde

InChI

InChI=1S/C10H13N3O/c14-8-9-4-5-11-10(12-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

CVWSXJLCNRLRRM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C=O

Origin of Product

United States

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